molecular formula C23H32N2O2 B2462441 2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 1429054-28-3

2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B2462441
CAS RN: 1429054-28-3
M. Wt: 368.521
InChI Key: QGBBBLPWBSWERZ-UHFFFAOYSA-N
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Description

2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic compound that has been studied extensively for its potential applications in biochemistry, pharmacology, and physiology. The compound is a derivative of adamantane, an organic compound with a unique cage-like structure, and is composed of four carbon atoms arranged in a diamond-like lattice. It has been used in a variety of research studies, including in vivo and in vitro experiments, and has been found to have a variety of biological activities.

Scientific Research Applications

Chemistry and Synthesis

  • A study by Pulina et al. (2015) describes the synthesis and cyclization of compounds related to 2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone. This research highlights the chemical reactivity and potential applications in synthesizing various organic compounds (Pulina, Kuznetsov, & Rubtsov, 2015).

Structural and Vibrational Studies

  • A 2019 study by Shundalau et al. focuses on the structural, vibrational, and UV/Vis studies of adamantane-containing compounds. This includes analyzing the Fourier transform infrared and Raman spectra, which is crucial for understanding the physical and chemical properties of such molecules (Shundalau et al., 2019).

Biological Activity and Pharmacology

  • Research by Al-Mutairi et al. (2019) explores the synthesis, antimicrobial, and anti-proliferative activities of derivatives including 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. This demonstrates the potential biological activities of adamantan-1-yl compounds in medical applications (Al-Mutairi et al., 2019).

Cognitive Function Improvement

  • Zhang Hong-ying's 2012 study investigates the effects of compounds related to 2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone on cognitive functions in mice, indicating potential therapeutic applications for memory and learning dysfunctions (Zhang, 2012).

Crystal Structure Analysis

  • A study by Rahman et al. (2008) examines the crystal structure of human heme oxygenase-1 in complex with a related adamantane compound. This research is significant for understanding the molecular interactions in biological systems (Rahman et al., 2008).

Molecular Spectroscopy

  • Research by Al-Ghulikah et al. (2019) presents spectral and quantum chemical analysis of an adamantane-based compound. This study contributes to the understanding of the molecular properties through IR, Raman, and UV/Vis spectra analysis (Al-Ghulikah et al., 2019).

Antimicrobial and Hypoglycemic Activities

  • A 2017 study by Al-Wahaibi et al. examines adamantane-isothiourea hybrid derivatives for their antimicrobial and hypoglycemic activities. This illustrates the diverse biological applications of adamantane derivatives (Al-Wahaibi et al., 2017).

Photochemistry

  • Fu et al. (1998) explore the photochemistry of α-adamantylacetophenones, providing insight into the photochemical properties of adamantane derivatives, which is essential for various applications, including material sciences (Fu, Scheffer, Trotter, & Yang, 1998).

properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBBLPWBSWERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-(4-(adamantan-1-yl)phenoxy)acetic acid (2.0 g, 6.98 mmol) and 1-methylpiperazine (0.69 g, 6.98 mmol) according to the example 1, which was given 2-(4-(adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone as a white solid (2.4 g, 93.3% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One

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